molecular formula C23H18Cl3NO3 B2617036 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime CAS No. 477889-48-8

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime

Cat. No.: B2617036
CAS No.: 477889-48-8
M. Wt: 462.75
InChI Key: AQIOITHLDYQUKG-KKMKTNMSSA-N
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Description

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime is a chemical compound with significant potential in various fields of research. This compound is characterized by its complex structure, which includes multiple chlorinated benzyl groups and an oxime functional group.

Preparation Methods

The synthesis of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime typically involves multiple steps. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then further reacted with 4-chlorobenzylamine to produce the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The chlorinated benzyl groups can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the chlorinated benzyl groups can interact with cellular membranes, potentially disrupting their function .

Comparison with Similar Compounds

Similar compounds include:

    3,4-Dichlorobenzyl chloride: Used in the synthesis of various organic compounds.

    3,4-Dichlorobenzoyl chloride: An intermediate in the production of pharmaceuticals and agrochemicals.

    3,4-Dichlorobenzyl bromide: Utilized in organic synthesis for introducing the dichlorobenzyl group.

Compared to these compounds, 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime is unique due to its oxime functional group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(3E)-3-[(4-chlorophenyl)methoxyimino]-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3NO3/c24-19-6-1-16(2-7-19)14-30-27-12-11-23(28)17-4-9-21(10-5-17)29-15-18-3-8-20(25)13-22(18)26/h1-10,12-13H,11,14-15H2/b27-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIOITHLDYQUKG-KKMKTNMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CCC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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